molecular formula C12H16O2 B7814331 1-(2-Methyl-4-propoxy-phenyl)-ethanone

1-(2-Methyl-4-propoxy-phenyl)-ethanone

Cat. No. B7814331
M. Wt: 192.25 g/mol
InChI Key: QPPTUDKTJNBDDG-UHFFFAOYSA-N
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Description

1-(2-Methyl-4-propoxy-phenyl)-ethanone is a useful research compound. Its molecular formula is C12H16O2 and its molecular weight is 192.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Methyl-4-propoxy-phenyl)-ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Methyl-4-propoxy-phenyl)-ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Mechanochemistry of Pharmaceuticals

The study by Andini et al. (2012) delves into the realm of mechanochemistry with a focus on its potential application in the detoxification of expired pharmaceuticals. This research investigates the degradation pathways of ibuprofen, unveiling complex degradation products like 1-(4-isobutylphenyl)ethanone, among others. The findings provide insights into the mechanochemical induced transformations, highlighting the compound's role in the degradation process of pharmaceuticals (Andini et al., 2012).

Molecular Interactions in Binary Mixtures

Tangeda and Nallani (2005) explored the molecular interactions of aromatic ketones, including 1-phenyl-ethanone, in binary mixtures with N-Methyl-acetamide. Their research, conducted at a specific temperature (308.15 K), sheds light on the molecular behavior of these compounds, revealing significant information about their speed of sound, density, and interaction nature in the mixtures (Tangeda & Nallani, 2005).

Antimicrobial Properties and Molecular Docking

Research by Medicharla SRI SATYA et al. (2022) emphasizes the antimicrobial properties of Ethanone, 1-(2-hydroxy-5-methyl phenyl), highlighting its efficacy against Staphylococcus aureus. The study explores the compound's binding efficiency with proteins, offering valuable insights into its role in combating microbial threats (Medicharla SRI SATYA et al., 2022).

Photoremovable Protecting Group for Carboxylic Acids

Walters N. Atemnkeng et al. (2003) introduced a photoremovable protecting group, 1-[2-(2-hydroxyalkyl)phenyl]ethanone (HAPE), for carboxylic acids. This advancement presents a novel method to protect carboxylic acids, showcasing the compound's significance in facilitating controlled reactions in synthetic chemistry (Walters N. Atemnkeng et al., 2003).

Antimicrobial and Antioxidant Activities

Research by Abdel-Wahab et al. (2011) underscores the compound's role in synthesizing new derivatives with notable antimicrobial and antioxidant activities. The study presents a comprehensive analysis of the synthesized compounds, exploring their potential in medical and pharmaceutical applications (Abdel-Wahab et al., 2011).

Corrosion Inhibition

A study by Jawad et al. (2020) highlights the application of 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone in corrosion inhibition. The compound's efficacy in protecting mild steel in a corrosive environment is meticulously detailed, offering insights into its role in industrial maintenance and protection (Jawad et al., 2020).

properties

IUPAC Name

1-(2-methyl-4-propoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-4-7-14-11-5-6-12(10(3)13)9(2)8-11/h5-6,8H,4,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPPTUDKTJNBDDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=C(C=C1)C(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methyl-4-propoxy-phenyl)-ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.